1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing pyrazole carboxylic acids. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can be oxidized to yield pyrazoles .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with a carboxylic acid group attached. Crystallographic studies and solid-state NMR (CPMAS) have provided insights into the arrangement of atoms in this compound .
Chemical Reactions Analysis
- Arylation : It can undergo N-arylation reactions with aryl halides in the presence of copper powder .
- Cycloadditions : Silver-mediated cycloadditions with isocyanoiminotriphenylphosphorane and terminal alkynes lead to pyrazoles .
- Oxidations : Oxidation of pyrazoline intermediates using bromine or a more benign protocol under oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fungicidal Activity in Agriculture
Specific Scientific Field
Agricultural chemistry and plant pathology.
Summary of Application
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been investigated for their antifungal properties. These compounds exhibit activity against phytopathogenic fungi, making them potential candidates for crop protection.
Experimental Procedures
- Synthesis : Researchers synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, including N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) .
- Quantitative Structure-Activity Relationship (QSAR) : Topomer CoMFA (Comparative Molecular Field Analysis) was employed to develop a 3D QSAR model for the compounds .
- Molecular Docking : Molecular docking studies revealed potential binding interactions between compound 9m and succinate dehydrogenase (SDH) .
Results
- Compound 9m exhibited higher antifungal activity than boscalid (a commercial fungicide) against the tested phytopathogenic fungi .
- The carbonyl oxygen atom of 9m formed hydrogen bonds with specific amino acids (TYR58 and TRP173) on the SDH enzyme .
Other Potential Applications
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary of Application
Researchers have explored the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group (similar to the structure of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid) for developing efficient fungicides. Commercial fungicides like isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr contain this acyl moiety .
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZTEVRIATSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.